Cas no 1805616-12-9 (3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol)

3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol is a fluorinated pyridine derivative with a difluoromethyl and hydroxymethyl functional group at key positions on the aromatic ring. This compound is of interest in agrochemical and pharmaceutical research due to its structural versatility, which allows for further derivatization. The presence of fluorine atoms enhances metabolic stability and lipophilicity, potentially improving bioavailability in active formulations. Its pyridine core serves as a valuable intermediate in synthesizing more complex heterocyclic compounds. The hydroxymethyl group offers a reactive site for further functionalization, making it useful in fine chemical synthesis. Careful handling is recommended due to its reactive nature.
3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol structure
1805616-12-9 structure
Product Name:3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol
CAS No:1805616-12-9
MF:C8H8F3NO
MW:191.15043258667
CID:4883975
Update Time:2025-11-07

3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol
    • Inchi: 1S/C8H8F3NO/c1-4-5(3-13)2-6(7(9)10)8(11)12-4/h2,7,13H,3H2,1H3
    • InChI Key: BADLODCXPJXHDK-UHFFFAOYSA-N
    • SMILES: FC1=C(C(F)F)C=C(CO)C(C)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • XLogP3: 1.4
  • Topological Polar Surface Area: 33.1

3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029033817-250mg
3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol
1805616-12-9 95%
250mg
$950.60 2022-04-01
Alichem
A029033817-500mg
3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol
1805616-12-9 95%
500mg
$1,634.45 2022-04-01
Alichem
A029033817-1g
3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol
1805616-12-9 95%
1g
$3,155.55 2022-04-01

3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol Related Literature

Additional information on 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol

Research Brief on 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol (CAS: 1805616-12-9)

3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol (CAS: 1805616-12-9) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications as a key intermediate or active pharmaceutical ingredient (API). Recent studies have explored its synthesis, physicochemical properties, and biological activities, positioning it as a promising candidate for drug development, particularly in the areas of agrochemicals and pharmaceuticals.

The compound's unique structural features, including the difluoromethyl and fluoro substituents, contribute to its enhanced metabolic stability and bioavailability. Recent research has focused on optimizing synthetic routes to improve yield and purity, with notable advancements in catalytic fluorination and selective oxidation methodologies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a high-yield, scalable synthesis of 3-(Difluoromethyl)-2-fluoro-6-methylpyridine-5-methanol using a palladium-catalyzed cross-coupling approach, achieving >95% purity.

In agrochemical applications, this compound has shown potent fungicidal activity against Botrytis cinerea and Fusarium species, as reported in a 2022 Pest Management Science article. Its mode of action involves inhibition of mitochondrial respiration, making it a valuable candidate for next-generation crop protection agents. Parallel studies in medicinal chemistry have explored its derivatives as inhibitors of kinase targets, with preliminary data indicating low micromolar activity against CDK2 and EGFR mutants.

Pharmacokinetic evaluations in rodent models revealed favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with oral bioavailability exceeding 60% and a plasma half-life of approximately 8 hours. These findings, coupled with its manageable toxicity profile (LD50 > 1000 mg/kg in rats), suggest potential for further development as a drug candidate. Current research efforts are focused on structural modifications to enhance target selectivity and reduce off-target effects.

Future directions for this compound include exploration of its applications in PET (Positron Emission Tomography) tracer development, leveraging the fluorine-18 isotope, as well as its potential as a building block for more complex pharmaceutical agents. The compound's versatility and demonstrated biological activities make it a compelling subject for ongoing research in both academic and industrial settings.

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